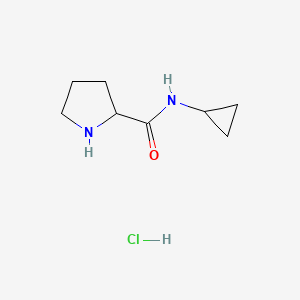

N-cyclopropylpyrrolidine-2-carboxamide hydrochloride

CAS No.: 59179-60-1

Cat. No.: VC3352805

Molecular Formula: C8H15ClN2O

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59179-60-1 |

|---|---|

| Molecular Formula | C8H15ClN2O |

| Molecular Weight | 190.67 g/mol |

| IUPAC Name | N-cyclopropylpyrrolidine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C8H14N2O.ClH/c11-8(10-6-3-4-6)7-2-1-5-9-7;/h6-7,9H,1-5H2,(H,10,11);1H |

| Standard InChI Key | RUXPOAOYMHCHCS-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)C(=O)NC2CC2.Cl |

| Canonical SMILES | C1CC(NC1)C(=O)NC2CC2.Cl |

Introduction

Chemical Structure and Properties

N-cyclopropylpyrrolidine-2-carboxamide hydrochloride possesses a distinctive molecular architecture that contributes to its chemical behavior and potential applications. The compound features a pyrrolidine ring as its core structure, with a carboxamide group and a cyclopropyl moiety as key functional elements. The hydrochloride salt form enhances both its stability and solubility in various solvents, making it particularly suitable for research applications.

The compound's physical and chemical properties are summarized in Table 1, providing essential information for researchers working with this substance.

Table 1: Physical and Chemical Properties of N-cyclopropylpyrrolidine-2-carboxamide Hydrochloride

| Property | Value |

|---|---|

| CAS Registry Number | 59179-60-1 |

| Molecular Formula | C₈H₁₅ClN₂O |

| Molecular Weight | 190.67 g/mol |

| IUPAC Name | N-cyclopropylpyrrolidine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C8H14N2O.ClH/c11-8(10-6-3-4-6)7-2-1-5-9-7;/h6-7,9H,1-5H2,(H,10,11);1H |

| Standard InChIKey | RUXPOAOYMHCHCS-UHFFFAOYSA-N |

| SMILES Notation | C1CC(NC1)C(=O)NC2CC2.Cl |

The molecular structure includes a five-membered pyrrolidine ring with a carboxamide group at the 2-position that forms an amide bond with a cyclopropyl group. This arrangement creates a unique three-dimensional conformation that influences its binding capabilities with biological targets.

| Compound | Structure Feature | MIC against S. aureus (μg/mL) | Relative Potency |

|---|---|---|---|

| C5 | Pyrrolidine with cyclopropyl moiety | 0.00024 | 4× more potent than reference |

| N29 | Pyrrolidine without cyclopropyl | ~0.00096* | Reference compound |

| B1 | Cyclopropyl functionality without pyrrolidine | Not specified | Active but less potent than C5 |

*Estimated based on comparative data

The biological profile of this compound class suggests potential applications in pharmaceutical research, particularly in addressing antimicrobial resistance challenges. The structural features of N-cyclopropylpyrrolidine-2-carboxamide hydrochloride make it a candidate for further investigation in drug discovery programs targeting infectious diseases.

Structural Comparisons with Related Compounds

N-cyclopropylpyrrolidine-2-carboxamide hydrochloride shares structural similarities with several related compounds that have demonstrated various biological activities. These structural relationships provide insights into potential functions and applications of the compound.

Table 3: Structural Comparison with Related Compounds

| Compound | Key Structural Differences | Reported Biological Activities |

|---|---|---|

| N-cyclopropylpyrrolidine-2-carboxamide hydrochloride | Base structure | Potential antimicrobial activity |

| (S)-pyrrolidine-2-carboxamide | Lacks cyclopropyl group, specific stereochemistry | Different biological profile, potentially antidepressant properties |

| N-methylpyrrolidine-2-carboxamide | Contains methyl group instead of cyclopropyl | Potential analgesic properties |

| Pyrrolidine derivatives in kanglemycin analogs | Various modifications to basic scaffold | Antimicrobial activity against rifampicin-resistant bacteria |

The presence of the cyclopropyl group appears to be a critical structural element that influences the biological activity profile of N-cyclopropylpyrrolidine-2-carboxamide hydrochloride. This small, rigid three-membered ring creates unique spatial arrangements and electronic properties that can enhance binding to specific biological targets .

The pyrrolidine ring itself is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and pharmaceuticals. This heterocyclic structure provides conformational constraints and potential hydrogen bonding sites that contribute to molecular recognition processes in biological systems.

Research Applications and Future Directions

Current research involving N-cyclopropylpyrrolidine-2-carboxamide hydrochloride and similar compounds points to several promising applications and future research directions:

-

Antimicrobial drug development: The compound's structural features have shown promise in antimicrobial applications, particularly against bacterial strains that may be developing resistance to conventional antibiotics .

-

Structure-activity relationship studies: The unique combination of pyrrolidine and cyclopropyl moieties provides a valuable scaffold for exploring structure-activity relationships and developing optimized compounds with enhanced biological activities.

-

Pharmaceutical intermediates: The compound may serve as an important intermediate in the synthesis of more complex pharmaceutical candidates, leveraging its well-defined stereochemistry and functional group arrangement.

-

Probe compounds for biological research: Due to its specific structural features, the compound might be useful as a molecular probe for investigating biological processes and identifying new therapeutic targets.

Future research directions may include comprehensive evaluations of antimicrobial spectra, mechanisms of action studies, and structural modifications to optimize pharmacokinetic properties. Additionally, exploring potential synergistic effects with established antimicrobial agents could reveal new combination therapy approaches for addressing antimicrobial resistance challenges.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume